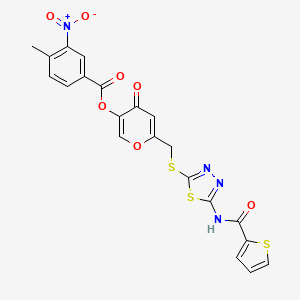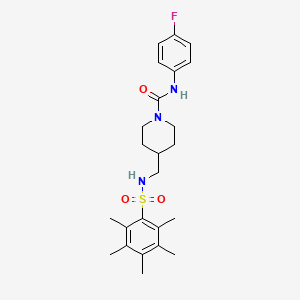
(E)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H21N7O4 and its molecular weight is 459.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
One notable area of application is in the development of anticancer drugs. Compounds structurally related to "(E)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione" have shown significant activity against various cancer cell lines. For instance, certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides displayed considerable activity against HT-29 colon cancer cell lines and leukemia K562 cell lines, highlighting the potential for these compounds in targeted cancer therapies (Abdel‐Aziz et al., 2013).
Semiconductor Applications
Additionally, derivatives of this chemical structure have been explored for their utility in electronic and optoelectronic devices. Specifically, (3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione (IBDF) was utilized as an electron-acceptor building block in polymer semiconductors, showing stable electron transport performance in thin-film transistors (Yan, Sun, & Li, 2013). This suggests the potential for these compounds in creating more efficient electronic components.
Green Chemistry and Ultrasound-Assisted Synthesis
The field of green chemistry also benefits from research on these compounds. Ultrasound-assisted synthesis of derivatives, for instance, diethyl (2-(1-(morpholinomethyl)-2-oxoindolin-3-ylidene)hydrazinyl) (substituted phenyl/heteryl) methylphosphonate, has been reported to follow green chemistry principles, offering environmentally benign alternatives for synthesizing pharmacologically relevant molecules (Tiwari et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves the condensation of 3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione with 2-(2-oxoindolin-3-ylidene)hydrazinecarboxamide, followed by the addition of an alkylating agent to form the final product.", "Starting Materials": [ "3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione", "2-(2-oxoindolin-3-ylidene)hydrazinecarboxamide", "Alkylating agent" ], "Reaction": [ "Step 1: Condensation of 3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione with 2-(2-oxoindolin-3-ylidene)hydrazinecarboxamide in the presence of a suitable catalyst to form an intermediate product.", "Step 2: Addition of an alkylating agent to the intermediate product to form the final product, (E)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione." ] } | |
Número CAS |
899357-94-9 |
Fórmula molecular |
C23H21N7O4 |
Peso molecular |
459.466 |
Nombre IUPAC |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
InChI |
InChI=1S/C23H21N7O4/c1-29-19-18(21(32)26-23(29)33)30(12-7-13-34-14-8-3-2-4-9-14)22(25-19)28-27-17-15-10-5-6-11-16(15)24-20(17)31/h2-6,8-11,24,31H,7,12-13H2,1H3,(H,26,32,33) |
Clave InChI |
GJCOZLBDBFLGTD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CCCOC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






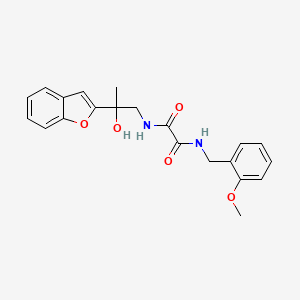
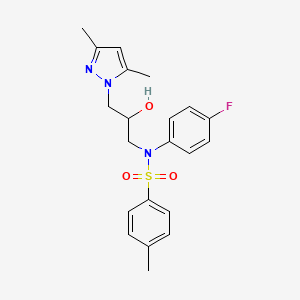
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2976951.png)
![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methylphenyl)-2-phenylacetamide](/img/structure/B2976952.png)


![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2976958.png)
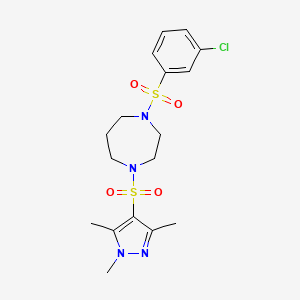
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2976961.png)
